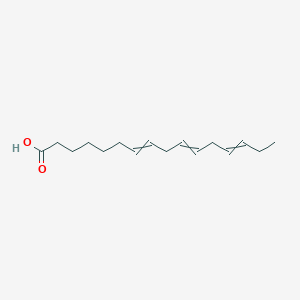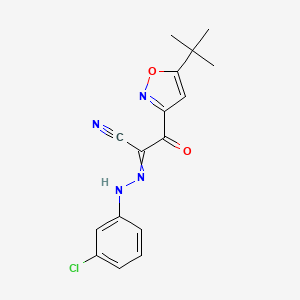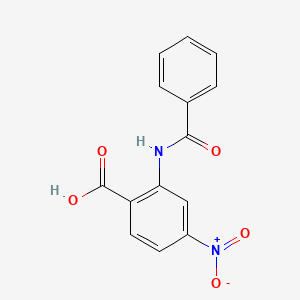
Hexadeca-7,10,13-trienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadeca-7,10,13-trienoic acid is a natural product found in Brassica napus with data available.
Aplicaciones Científicas De Investigación
Presence in Angiosperms Hexadeca-7,10,13-trienoic acid is identified in the leaf lipids of various angiosperm species. It is notably concentrated in monogalactosyl diglyceride and diglyceride fractions of these lipids (Jamieson & Reid, 1971).
Role in Arabidopsis In Arabidopsis thaliana, hexadeca-7,10,13-trienoic acid is one of the most abundant fatty acids and a functional component of thylakoid membranes. The fad5 mutant of Arabidopsis, which lacks the enzyme responsible for the synthesis of this acid, shows a reduced chlorophyll content and a slower recovery rate after photoinhibition (Heilmann et al., 2004).
Isolation from Aquatic Plants This fatty acid has also been isolated from the aquatic plant Elodea canadensis, highlighting its presence in diverse plant species (Previtera, Merola, & Monaco, 1985).
Fatty Acid Balance in Plant Tissues It is used to distinguish two types of plants based on their (n-3) trienoic fatty acid composition in photosynthetic tissues, indicating its significance in plant biology and chemotaxonomy (Mongrand et al., 1998).
Biofuel Production A study on Botrytis cinerea lipase for biofuel production identified hexadeca-7,10,13-trienoic acid as a potential substrate for biofuel synthesis, suggesting its use in energy production (Fatma et al., 2021).
Role in Fatty Acid Metabolism Research has explored its synthesis and metabolism, particularly in the rat, contributing to our understanding of fatty acid metabolic pathways (Sprecher, 1968).
Antibiotic Properties Its derivative, cis-hexadeca-4,7,10,13-tetraenoic acid, isolated from the alga Scenedesmus obliquus, has been found to have antibiotic properties, indicating potential medical applications (Akhunov et al., 1978).
Insecticidal Activity A study synthesized isomers of hexadeca-2,4,8,10-tetraenoic acid and assessed their insecticidal activities, suggesting potential in pest control (Meisters & Wailes, 1960).
Role in Leaf Cell Maturation It plays a role in the regulation of the level of trienoic fatty acids during leaf cell maturation in plants, indicating its significance in plant development (Horiguchi et al., 1996).
Propiedades
Número CAS |
2271-35-4 |
|---|---|
Nombre del producto |
Hexadeca-7,10,13-trienoic acid |
Fórmula molecular |
C16H26O2 |
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
hexadeca-7,10,13-trienoic acid |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4,6-7,9-10H,2,5,8,11-15H2,1H3,(H,17,18) |
Clave InChI |
KBGYPXOSNDMZRV-UHFFFAOYSA-N |
SMILES |
CCC=CCC=CCC=CCCCCCC(=O)O |
SMILES canónico |
CCC=CCC=CCC=CCCCCCC(=O)O |
Sinónimos |
7,10,13-hexadecatrienoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-Methoxyphenyl)-3-(4-methylphenyl)-5-[(4-nitrophenyl)methylthio]-1,2,4-triazole](/img/structure/B1225128.png)
![7-Oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B1225131.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dinitrobenzamide](/img/structure/B1225132.png)
![8-Chloro-5-isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluorene](/img/structure/B1225134.png)
![1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[(4-methyl-2-thiazolyl)thio]ethanone](/img/structure/B1225137.png)
![(2Z)-2-{[(2,5-dimethoxyphenyl)amino]methylidene}cyclohexanone](/img/structure/B1225140.png)
![N-[3-[4-[(2-methoxyphenyl)sulfamoyl]anilino]-3-oxopropyl]-2-furancarboxamide](/img/structure/B1225146.png)
![2-[(2,4-dimethoxyphenyl)methyl-methylamino]-N-(2-methoxy-3-dibenzofuranyl)acetamide](/img/structure/B1225147.png)


![[2-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] naphthalene-2-sulfonate](/img/structure/B1225155.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-4-[(3,4-difluorophenyl)sulfonylamino]benzamide](/img/structure/B1225157.png)
![N-[(4-fluorophenyl)methyl]-2-[4-[(4-fluorophenyl)-oxomethyl]phenoxy]acetamide](/img/structure/B1225158.png)
![3-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]sulfonyl]benzonitrile](/img/structure/B1225159.png)